2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of propanamide and contains an amino group, a methyl group, and a tetrahydropyran ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylpropanamide and tetrahydro-2H-pyran-4-ylmethylamine.
Reaction Conditions: The reaction involves the amide formation between 2-methylpropanamide and tetrahydro-2H-pyran-4-ylmethylamine under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and amines are used as reagents.
Major Products Formed:
Oxidation Products: Corresponding oxo-compounds.
Reduction Products: Corresponding amines.
Substitution Products: Various amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: Similar structure but lacks the methyl group.
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide: Similar structure but with an additional carbon in the chain.
Uniqueness: The presence of the methyl group in 2-Amino-2-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2-methyl-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(13)12-7-8-3-5-14-6-4-8;/h8H,3-7,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVXYGLBPANAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.